molecular formula C21H24N2O5 B2923863 1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 163074-71-3

1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No.: B2923863
CAS No.: 163074-71-3
M. Wt: 384.432
InChI Key: CKCALOKAIQJMGU-UHFFFAOYSA-N
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Description

1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a dihydropyrazole derivative characterized by a central pyrazoline ring substituted with 4-methoxyphenyl at position 5 and 3,4,5-trimethoxyphenyl at position 2. This compound belongs to a class of molecules studied for their structural diversity and bioactivity, particularly in anticancer and antimicrobial research due to the prevalence of methoxy-substituted aromatic systems in pharmacologically active agents .

Properties

IUPAC Name

1-[5-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-13(24)23-18(12-17(22-23)14-6-8-16(25-2)9-7-14)15-10-19(26-3)21(28-5)20(11-15)27-4/h6-11,18H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCALOKAIQJMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, drawing on various research studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H26O6C_{27}H_{26}O_6, with a complex structure that includes multiple methoxy groups and a pyrazole ring. The presence of these functional groups contributes to its biological activity.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC27H26O6
Functional GroupsMethoxy (–OCH₃), Pyrazole
Molecular Weight446.49 g/mol
SolubilitySoluble in organic solvents

Biological Activity

Research has shown that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Studies indicate that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. For instance, compounds with similar structures have been reported to interact with P-glycoprotein, which is crucial in multidrug resistance in cancer therapy .
  • Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent. Research indicates that pyrazole derivatives can inhibit inflammatory mediators and pathways, suggesting their use in treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity : There is evidence that compounds within this class possess antibacterial properties by inhibiting bacterial growth through various mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways .

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of a related pyrazole derivative on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, with IC50 values indicating potent activity against breast and colon cancer cells .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory properties, researchers evaluated the compound's ability to reduce levels of pro-inflammatory cytokines in vitro. The results showed a marked decrease in TNF-alpha and IL-6 levels when treated with the compound at doses of 25 µM and above .

Comparison with Similar Compounds

Methoxy Group Positioning

  • Target Compound : The 3,4,5-trimethoxyphenyl group is a hallmark of tubulin-binding agents (e.g., combretastatin analogs), where methoxy groups enhance hydrophobic interactions with biological targets . The 4-methoxyphenyl group may modulate electronic properties and solubility.
  • Analog 1: 1-[3-(2-Naphthyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Lu et al., 2008) replaces 4-methoxyphenyl with a naphthyl group, increasing lipophilicity but reducing hydrogen-bonding capacity. This substitution correlates with altered cytotoxicity in cancer cell lines .
  • Analog 2 : (E)-1-(Isoxazole-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (3m) features a chalcone backbone. The absence of the pyrazoline ring reduces conformational rigidity but retains potent antioxidant activity (IC₅₀ = 2.1 µM) due to the electron-rich trimethoxyphenyl group .

Electron-Withdrawing vs. Electron-Donating Groups

  • Trifluoromethyl Analogs: Methanone derivatives with 4-(trifluoromethyl)phenyl substituents (e.g., 1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline) exhibit enhanced metabolic stability but lower solubility compared to methoxy-substituted analogs .

Heterocyclic Core Variations

Compound Class Core Structure Key Bioactivity Reference
Target Compound Dihydropyrazole Anticancer (tubulin inhibition)
1,3,4-Oxadiazole Oxadiazole Antibacterial (MIC = 8 µg/mL)
Chalcone α,β-Unsaturated ketone Antioxidant (IC₅₀ = 2.1–5.3 µM)
Pyrazoline Pyrazoline Anti-inflammatory (COX-2 inhibition)
  • Dihydropyrazole vs.
  • Chalcone vs. Dihydropyrazole: Chalcones (e.g., compound 3m) exhibit stronger radical scavenging activity due to the conjugated enone system, whereas dihydropyrazoles show superior cytotoxicity in MCF-7 breast cancer cells (IC₅₀ = 0.8 µM vs. 1.5 µM for chalcones) .

Anticancer Activity

  • The target compound’s 3,4,5-trimethoxyphenyl group mimics combretastatin A-4, a known tubulin polymerization inhibitor. Analogous compounds with this motif show IC₅₀ values < 1 µM in HeLa and A549 cell lines .
  • Contrast with Halogenated Analogs: 1-[5-(2-Chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone incorporates a quinoline moiety, enhancing topoisomerase inhibition but increasing hepatotoxicity risks .

Antimicrobial Activity

  • Dihydropyrazole derivatives with 3,4,5-trimethoxyphenyl groups exhibit moderate antifungal activity (MIC = 16–32 µg/mL against Candida albicans), outperforming thiadiazole analogs (MIC = 64 µg/mL) .

Key Research Findings

  • Structure-Activity Relationship (SAR) : The 3,4,5-trimethoxyphenyl group is critical for tubulin binding, while the 4-methoxyphenyl substituent fine-tunes logP values (experimental logP = 2.8 for the target vs. 3.5 for naphthyl-substituted analogs) .
  • Crystallographic Data: Pyrazoline derivatives like the target compound often crystallize in monoclinic systems (e.g., P2₁/c space group) with intermolecular C–H···O interactions stabilizing the lattice, as validated by SHELXL refinements .

Q & A

Q. What are the optimal synthetic routes for 1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone?

Methodological Answer: The compound is synthesized via cyclocondensation of substituted chalcones with hydrazine derivatives. A validated protocol involves:

  • Reacting (E)-3-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one with hydrazine hydrate in acetic acid under reflux (5–6 hours) .
  • Monitoring progress via TLC.
  • Purification via precipitation in ice-cold water, followed by recrystallization from ethanol or DMF (yield: ~82%) .

Q. Table 1: Synthetic Conditions Comparison

PrecursorSolvent/CatalystReaction Time (h)Yield (%)Purity Enhancement Method
Substituted chalcone + hydrazine hydrateAcetic acid5–682Ethanol recrystallization
Chalcone derivatives + phenylhydrazineEthanol/piperidine1270Column chromatography

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography confirms the dihedral angles between aromatic rings (e.g., 76.67° between 4-methoxyphenyl and 3,4,5-trimethoxyphenyl groups) and hydrogen-bonding networks stabilizing the crystal lattice .
  • 1H/13C NMR identifies methoxy protons (δ 3.70–3.85 ppm) and pyrazoline ring protons (δ 5.20–5.50 ppm).
  • IR spectroscopy detects C=O stretching (1680–1700 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) .

Q. Table 2: Key Crystallographic Parameters

ParameterValue
Dihedral angle (pyrazoline vs. 4-methoxyphenyl)6.69°
Hydrogen bond (C–H···O)2.85 Å, 145°
Space groupMonoclinic, P2₁/c

Advanced Research Questions

Q. How do structural modifications influence bioactivity in pyrazoline derivatives?

Methodological Answer:

  • Substituent effects : The 3,4,5-trimethoxyphenyl group enhances anticancer activity due to improved lipophilicity and DNA intercalation potential. Replacing it with chlorophenyl groups reduces activity by ~40% .
  • Methoxy positioning : 4-Methoxy on the phenyl ring increases metabolic stability compared to 3-methoxy derivatives .

Q. Table 3: Structure-Activity Relationship (SAR)

Substituent (R1/R2)Anticancer IC50 (μM)LogPNotes
3,4,5-Trimethoxy (R1)/4-Methoxy (R2)12.52.8Optimal lipophilicity
4-Chloro (R1)/4-Methoxy (R2)45.23.1Reduced intercalation

Q. How can contradictions in pharmacological data across studies be resolved?

Methodological Answer:

  • Replicate assays : Use standardized protocols (e.g., MTT assay for cytotoxicity) across cell lines (e.g., HeLa vs. MCF-7) to minimize variability .
  • Analytical validation : Cross-check purity (>98% via HPLC) and confirm stereochemistry (circular dichroism) to rule out enantiomer-related discrepancies .

Q. Table 4: Conflicting Data Resolution

StudyReported IC50 (μM)Resolution Strategy
Study A (2023)8.3Re-evaluate cell line viability
Study B (2024)22.1Verify compound stereochemistry

Q. What computational approaches predict the compound’s pharmacokinetics and target binding?

Methodological Answer:

  • Molecular docking (AutoDock Vina) identifies binding affinity with tubulin (ΔG = -9.2 kcal/mol) and Topoisomerase II (ΔG = -8.7 kcal/mol) .
  • ADMET prediction : High gastrointestinal absorption (HIA >90%) but moderate blood-brain barrier permeability (BBB+ = 0.45) .

Q. Table 5: Computed Pharmacokinetic Parameters

ParameterValue
Topological polar surface area (TPSA)102 Ų
LogP (XlogP3)2.8
CYP2D6 inhibitionYes (Ki = 4.3 μM)

Q. What strategies address crystallization challenges for X-ray studies?

Methodological Answer:

  • Solvent selection : Slow evaporation from DMF yields single crystals suitable for diffraction (resolution: 0.84 Å) .
  • Temperature control : Gradual cooling (0.5°C/min) prevents polymorphic transitions .

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